5-Isocyanato-1,3-dimethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Synthesis
The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in modern organic and medicinal chemistry. researchgate.netnih.gov First described by Ludwig Knorr in 1883, pyrazoles are a class of heterocyclic compounds that, while rare in nature, are significant as synthetic alkaloids due to their pharmacological effects. researchgate.net Their structural features and synthetic accessibility have established them as a "privileged scaffold," meaning they are frequently found in molecules with diverse biological activities. nih.gov
The significance of the pyrazole nucleus is evident in its presence in numerous commercial products, ranging from pharmaceuticals to agrochemicals. nih.govnih.gov In medicine, pyrazole derivatives are key components in drugs with anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties. nih.govnih.gov For instance, the pyrazole core is found in at least 33 marketed medicines, including the anticoagulant apixaban (B1684502) and the anti-inflammatory drug celecoxib. nih.gov In agriculture, compounds like bixafen, a pyrazole-carboxamide, are used as fungicides. nih.gov
The synthetic versatility of pyrazoles allows for the creation of a vast library of derivatives. Common synthetic strategies include the condensation of 1,3-dicarbonyl compounds with hydrazines and cycloaddition reactions. researchgate.net This ease of synthesis and functionalization enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets, such as protein kinases. nih.gov The ability of the pyrazole ring to serve as a bioisosteric replacement for other chemical groups further enhances its value in drug design. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄N₂ |
| IUPAC Name | 1H-pyrazole |
| Molecular Weight | 68.08 g/mol |
| Boiling Point | 187°C |
| Melting Point | 68°C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Chemical Versatility of the Isocyanato Functional Group
The isocyanate functional group, with the formula R−N=C=O, is a highly reactive electrophile. wikipedia.orgdoxuchem.com This reactivity stems from the electron-deficient carbon atom, which is susceptible to attack by a wide range of nucleophiles. poliuretanos.net This versatility makes isocyanates crucial intermediates in organic synthesis, most notably in the production of polyurethanes, polyureas, and other polymers. wikipedia.orgresearchgate.net They are also used to create a variety of smaller organic molecules. nih.gov
The primary reactions of isocyanates involve nucleophilic addition across the C=N double bond. Key reactions include:
Reaction with Alcohols: Isocyanates react with alcohols to form carbamates (urethanes). This is the fundamental reaction in polyurethane production. wikipedia.orgdoxuchem.com
Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives. wikipedia.orgdoxuchem.com The formation of polyureas occurs when diisocyanates react with diamines. wikipedia.org
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is harnessed to create polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org
The reactivity of the isocyanate group is influenced by the nature of the 'R' group attached to it. Aromatic isocyanates are generally more reactive than aliphatic ones because electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. poliuretanos.net The isocyanate group's ability to react with itself (trimerization) to form isocyanurates is another important feature, used in producing rigid thermal insulation foams. wikipedia.org
| Nucleophile | Reactant | Product | Linkage Formed |
|---|---|---|---|
| Alcohol | R'-OH | Carbamate (B1207046) (Urethane) | -NH-C(O)-O- |
| Amine | R'₂NH | Urea | -NH-C(O)-NH- |
| Water | H₂O | Amine + CO₂ | -NH₂ (after decarboxylation) |
Contextualizing 5-Isocyanato-1,3-dimethyl-1H-pyrazole within Heterocyclic Isocyanate Chemistry
Heterocyclic isocyanates, which feature an isocyanate group attached to a heterocyclic ring system, merge the chemical properties of both moieties. This compound is a member of this class, combining the stable, aromatic pyrazole scaffold with the highly reactive isocyanate functional group.
The synthesis of such compounds typically follows established routes for isocyanate formation. One common method is the phosgenation of a corresponding primary amine. wikipedia.org In this case, the precursor would be 5-amino-1,3-dimethyl-1H-pyrazole. sigmaaldrich.comnih.gov Another powerful method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to yield the isocyanate and nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and wide applicability in converting carboxylic acids to isocyanates. nih.govnih.gov The acyl azide precursor for this compound would be 1,3-dimethyl-1H-pyrazole-5-carbonyl azide.
The reactivity of this compound is expected to be dominated by the isocyanate group. It would readily react with nucleophiles like alcohols, amines, and water to form the corresponding urethane (B1682113), urea, and amine derivatives, respectively. The pyrazole ring itself acts as a stable platform, potentially influencing the reactivity of the isocyanate group through its electronic properties. Such compounds serve as valuable building blocks for introducing the 1,3-dimethylpyrazole (B29720) moiety into larger molecules, a common strategy in the development of new pharmaceuticals and other functional materials. beilstein-journals.org For example, pyrazole derivatives are used as blocking agents for isocyanates in coatings to control curing temperatures. researchgate.netmdpi.comresearchgate.netpcimag.com
Research Objectives and Scope of Investigation
The objective of this article is to present a focused chemical profile of this compound. The scope is strictly limited to its chemical identity and its context within the fields of pyrazole and isocyanate chemistry. This includes an overview of the significance of the pyrazole scaffold and the versatility of the isocyanate functional group. The article aims to provide a scientifically accurate foundation for understanding the synthesis and reactivity of this specific heterocyclic isocyanate.
Structure
3D Structure
Properties
IUPAC Name |
5-isocyanato-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMKINLRQLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 5 Isocyanato 1,3 Dimethyl 1h Pyrazole
Nucleophilic Addition Reactions of the Isocyanate Group
Nucleophilic addition is the most characteristic reaction of isocyanates. The reaction involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group. This process leads to the formation of a stable addition product, where the pyrazole (B372694) moiety is incorporated into a larger molecular framework. The reactivity of isocyanates with various nucleophiles allows for the synthesis of a wide range of derivatives. researchgate.net
The reaction of 5-Isocyanato-1,3-dimethyl-1H-pyrazole with primary or secondary amines leads to the formation of substituted urea (B33335) derivatives. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isocyanate, resulting in a stable N,N'-disubstituted or N,N',N'-trisubstituted urea. This reaction is highly efficient and provides a direct route to ureas bearing a 1,3-dimethyl-1H-pyrazol-5-yl group. Similarly, reactions with thioureas or thiols can yield the corresponding pyrazole-containing thiourea (B124793) and thiocarbamate derivatives, respectively. researchgate.netnih.gov The synthesis of pyrazolylurea and thiourea derivatives is a common strategy in medicinal chemistry. nih.gov
Table 1: Synthesis of Pyrazole-Urea Derivatives
| Reactant (Nucleophile) | Product | Product Class |
|---|---|---|
| Aniline | 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenylurea | Pyrazole-Urea |
| Benzylamine | 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea | Pyrazole-Urea |
| Ammonia | (1,3-dimethyl-1H-pyrazol-5-yl)urea | Pyrazole-Urea |
| Phenylhydrazine | 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-phenylsemicarbazide | Pyrazole-Semicarbazide |
When this compound is treated with alcohols or phenols, the corresponding carbamate (B1207046) (urethane) derivatives are formed. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is often catalyzed by tertiary amines or organometallic compounds. The resulting products are stable compounds that incorporate the pyrazole ring into a carbamate linkage, a functional group of significant interest in polymer and pharmaceutical chemistry. researchgate.net
Table 2: Synthesis of Pyrazole-Carbamate Derivatives
| Reactant (Nucleophile) | Product | Product Class |
|---|---|---|
| Ethanol | Ethyl (1,3-dimethyl-1H-pyrazol-5-yl)carbamate | Pyrazole-Carbamate |
| Phenol | Phenyl (1,3-dimethyl-1H-pyrazol-5-yl)carbamate | Pyrazole-Carbamate |
| tert-Butanol | tert-Butyl (1,3-dimethyl-1H-pyrazol-5-yl)carbamate | Pyrazole-Carbamate |
The electrophilic nature of the isocyanate group in this compound allows it to react with a broad spectrum of other nucleophiles. For instance, reaction with water leads to an unstable carbamic acid intermediate, which readily decarboxylates to form 5-amino-1,3-dimethyl-1H-pyrazole. Reactions with hydrazides produce acylsemicarbazides, while reactions with oximes yield oxime-urethane adducts. researchgate.net These reactions underscore the versatility of this pyrazole isocyanate as a synthon for introducing the 1,3-dimethyl-1H-pyrazol-5-yl moiety into various chemical scaffolds.
Table 3: Reactions with Other Nucleophiles
| Reactant (Nucleophile) | Intermediate/Product | Product Class |
|---|---|---|
| Water | 5-Amino-1,3-dimethyl-1H-pyrazole (after decarboxylation) | Aminopyrazole |
| Acetylhydrazide | 2-acetyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)hydrazine-1-carboxamide | Acylsemicarbazide |
| Acetaldoxime | (E)-N-((1,3-dimethyl-1H-pyrazol-5-yl)carbamoyloxy)ethan-1-imine | Oxime-Urethane |
Cycloaddition Chemistry of the Isocyanato Moiety
Beyond nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition reactions. In these transformations, the C=N or C=O double bond of the isocyanate acts as a component in the formation of a new ring system.
Isocyanates are known to undergo [2+2] cycloaddition reactions with various unsaturated partners. A notable example is the reaction with ketenes, which can lead to the formation of a four-membered β-lactam (azetidinone) ring. mdpi.comresearchgate.net In the context of this compound, reaction with a suitable ketene (B1206846) would theoretically yield a 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one derivative. This pathway provides a potential route to novel β-lactam antibiotics or enzyme inhibitors bearing a pyrazole substituent. The Staudinger synthesis, a well-known method for β-lactam formation, involves the [2+2] cycloaddition of a ketene with an imine; however, isocyanates can serve as alternative partners in related transformations. mdpi.com
Table 4: Representative [2+2] Cycloaddition Reaction
| Reactant | Cycloaddition Type | Product | Product Class |
|---|---|---|---|
| Ketene (H₂C=C=O) | [2+2] | 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one | Pyrazole-Azetidinone |
| Diphenylketene | [2+2] | 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4,4-diphenylazetidin-2-one | Pyrazole-Azetidinone |
The isocyanate group can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. When this compound reacts with a conjugated diene, the C=N bond of the isocyanate can participate as the 2π component. This reaction results in the formation of a six-membered dihydropyridinone-type ring system, where the pyrazole is attached to the nitrogen atom. Such cycloadditions are valuable for constructing complex fused or spirocyclic heterocyclic frameworks, offering a pathway to novel molecular architectures with potential biological activities. The reactivity in these cycloadditions can be influenced by the nature of the diene and the reaction conditions.
Table 5: Representative [4+2] Cycloaddition Reaction
| Reactant (Diene) | Cycloaddition Type | Product | Product Class |
|---|---|---|---|
| 1,3-Butadiene | [4+2] | 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3,6-dihydropyridin-2(1H)-one | Pyrazole-Dihydropyridinone |
| Cyclopentadiene | [4+2] | 5-(1,3-dimethyl-1H-pyrazol-5-yl)-5-azabicyclo[2.2.1]hept-2-en-6-one | Fused Heterocycle |
Compound Index
Controlled Cleavage and Deblocking Mechanisms of Pyrazole Isocyanates
The primary reactive characteristic of a blocked isocyanate, such as one derived from a pyrazole, is its ability to undergo controlled cleavage, or "deblocking," to regenerate the highly reactive isocyanate functional group. This process is typically induced by heat, allowing for the temporal control of polymerization and crosslinking reactions.
The general mechanism for the deblocking of pyrazole-blocked isocyanates is understood to be a reversible thermal dissociation. rsc.org In this equilibrium-driven process, the bond between the pyrazole nitrogen and the carbonyl carbon of the isocyanate cleaves, releasing the free isocyanate and the pyrazole blocking agent. rsc.org This is often referred to as an elimination-addition mechanism. rsc.org
The regenerated isocyanate is then free to react with a suitable nucleophile, such as a hydroxyl or amine group, to form a urethane (B1682113) or urea linkage, respectively. The volatile nature of the pyrazole blocking group allows it to be driven off, shifting the equilibrium towards the deblocked state and promoting the forward reaction. rsc.org
Kinetic and Mechanistic Studies of Deblocking Processes
While specific kinetic and mechanistic studies for this compound were not found, research on analogous pyrazole-blocked isocyanates provides insight into the methods used to study these processes. The deblocking temperature and kinetics are commonly investigated using thermal analysis techniques such as:
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the endothermic process of bond cleavage during deblocking, providing a characteristic deblocking temperature. rsc.orgnih.gov
Thermogravimetric Analysis (TGA): TGA tracks the mass loss of the sample as the volatile pyrazole blocking agent is released upon heating, which can be correlated to the extent of the deblocking reaction. rsc.orgnih.gov
Infrared (IR) Spectroscopy: The disappearance of the N-H and C=O stretching bands of the blocked isocyanate and the appearance of the characteristic N=C=O stretching band of the free isocyanate (around 2250-2270 cm⁻¹) can be monitored over time at a specific temperature to determine deblocking kinetics. nih.govmdpi.com
Studies on various pyrazole-blocked isocyanates have shown that the deblocking mechanism can be influenced by the reaction conditions and the nature of the reactants present. rsc.org
Influence of Steric and Electronic Factors on Reactivity
The reactivity of pyrazole-blocked isocyanates, including their deblocking temperature, is significantly influenced by the steric and electronic properties of the substituents on the pyrazole ring.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the strength of the N-C bond to the isocyanate group.
Increasing the basicity of the pyrazole, for instance, through the introduction of electron-donating groups like methyl groups, is generally found to lower the deblocking temperature. researchgate.net This is because a more basic pyrazole forms a less stable adduct with the isocyanate. The two methyl groups in this compound would be expected to lower its deblocking temperature compared to unsubstituted pyrazole-blocked isocyanates.
Steric Effects: The size of the substituents on the pyrazole ring can also play a role.
Bulky substituents near the nitrogen atom involved in the bond to the isocyanate can introduce steric strain, potentially weakening the bond and lowering the deblocking temperature. Research on various pyrazole derivatives has demonstrated that by altering the substituents, the deblocking temperature can be tuned over a wide range, from approximately 85 to 200 °C. mdpi.com
The following table summarizes the deblocking temperatures for isocyanates blocked with different agents, illustrating the effect of the blocking agent's structure.
| Blocking Agent | Deblocking Temperature (°C) |
| Diethyl Malonate | 100-120 |
| 3,5-Dimethylpyrazole | 110-120 |
| Methylethylketoxime | 120-140 |
| Caprolactam | 160-180 |
| Data sourced from Tri-iso. tri-iso.com |
Exploration of Other Reactive Transformation Pathways
The isocyanate group is known for its diverse reactivity, participating in a variety of reactions beyond simple nucleophilic addition. While specific studies on alternative reaction pathways for this compound are absent from the literature, the regenerated isocyanate from its deblocking could theoretically undergo other transformations common to isocyanates, such as:
Cycloaddition Reactions: Isocyanates can participate in cycloaddition reactions with various unsaturated compounds. For example, [2+2] cycloadditions with alkenes to form β-lactams or [3+2] cycloadditions with nitrile oxides.
Insertion Reactions: They can insert into single bonds, such as C-H bonds, although this often requires specific catalysts or conditions.
Trimerization: In the absence of other nucleophiles, isocyanates can trimerize to form highly stable isocyanurate rings, a common reaction in the production of polyisocyanurate foams.
It is important to reiterate that these are potential reaction pathways based on the general reactivity of isocyanates, and their occurrence with this compound has not been experimentally documented in the reviewed literature.
Derivatization and Design of Novel Pyrazole Based Systems
Synthesis of Pyrazole-Functionalized Urea (B33335) and Thiourea (B124793) Scaffolds
The synthesis of pyrazole-functionalized ureas and thioureas represents a primary application of 5-isocyanato-1,3-dimethyl-1H-pyrazole. The isocyanate group reacts efficiently with primary and secondary amines to form substituted urea linkages, and with thiols to form thiocarbamate linkages, which are structurally related to thioureas. These reactions are typically high-yielding and proceed under mild conditions.
The general reaction involves the nucleophilic attack of the nitrogen atom of an amine or the sulfur atom of a thiol on the electrophilic carbon atom of the isocyanate group. This versatility allows for the introduction of a wide variety of substituents onto the pyrazole (B372694) core, depending on the choice of the amine or thiol reactant. The pyrazole nucleus itself is a recognized "privileged scaffold" in medicinal chemistry, and attaching urea or thiourea moieties can significantly modulate the biological properties of the resulting molecules. nih.gov For instance, reactions of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with isocyanates and isothiocyanates are known to produce pyrazolylurea and thiourea derivatives. nih.gov
Table 1: Illustrative Synthesis of Pyrazole-Urea and -Thiourea Derivatives
| Reactant (Nucleophile) | Resulting Linkage | Product Class |
| Aniline | Urea | N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-phenylurea |
| Benzylamine | Urea | N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-benzylurea |
| Morpholine | Urea | 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-morpholinourea |
| Ethanethiol | Thiocarbamate | S-ethyl (1,3-dimethyl-1H-pyrazol-5-yl)carbamothioate |
| Thiophenol | Thiocarbamate | S-phenyl (1,3-dimethyl-1H-pyrazol-5-yl)carbamothioate |
Construction of Pyrazole-Fused and Heteroannulated Chemical Architectures
The pyrazole-isocyanate scaffold can be utilized to construct more complex, multi-ring systems. These reactions can involve the isocyanate group participating in cycloaddition reactions or intramolecular cyclizations to form fused or annulated heterocyclic structures. For example, the isocyanate can act as a dienophile in [4+2] cycloadditions or undergo [2+2] cycloadditions with electron-rich alkenes.
Furthermore, derivatives of the parent pyrazole can be used to build fused systems. The synthesis of pyrazolo[1,5-a]pyrimidines, for example, is a common strategy that involves the cyclocondensation of 5-aminopyrazoles with various bifunctional reagents. ekb.eg While this compound would first need to be converted to an aminopyrazole or another suitable precursor, this highlights the utility of the pyrazole core in forming such architectures. The reaction of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates can lead to the formation of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrating the diverse cyclization pathways available to pyrazole derivatives. researchgate.net
Incorporation into Polymeric Frameworks (e.g., Polyurea, Polyurethane Formation)
The bifunctional reactivity of isocyanates makes them ideal monomers for step-growth polymerization. This compound can be reacted with diols or polyols to form polyurethanes, or with diamines to form polyureas. The resulting polymers incorporate the 1,3-dimethylpyrazole (B29720) moiety as a repeating side group along the polymer backbone.
A significant application in polymer chemistry is the use of pyrazoles as "blocking agents" for isocyanates. scilit.com In this approach, the pyrazole (e.g., 3,5-dimethylpyrazole) reacts with an isocyanate to form a thermally reversible adduct. This "blocked isocyanate" is stable at ambient temperatures but regenerates the highly reactive isocyanate upon heating. This technology allows for the formulation of stable, one-component (1K) polyurethane systems that cure only when heated to the deblocking temperature. The reaction products of 3,5-dimethyl-1H-pyrazole with isocyanate trimers are used in the synthesis of polyurethane resins for coatings, adhesives, and elastomers. ontosight.ai This principle can be extended to polymers derived from this compound, offering a route to thermally curable materials with tailored properties. While isocyanate-free routes to polyureas are being explored, the classic reaction of isocyanates with amines remains a dominant industrial process. uva.nl
Generation of Diverse Functionalized Pyrazole Libraries
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules. mdpi.com The high reactivity and broad substrate scope of the isocyanate group make this compound an excellent starting material for generating diverse functionalized pyrazole libraries.
By reacting the parent isocyanate with a collection of diverse nucleophiles (e.g., a library of amines, alcohols, or thiols) in a parallel or combinatorial fashion, a corresponding library of pyrazole-urea, -urethane, or -thiocarbamate derivatives can be quickly assembled. Each member of the library retains the core 1,3-dimethylpyrazole structure but is decorated with a different functional group introduced by the nucleophile. This approach allows for the systematic exploration of structure-activity relationships, where the effect of different peripheral chemical groups on the properties of the molecule can be efficiently screened.
Table 2: Representative Reactants for a Pyrazole Library
| Reactant Type | Example Reactants for Library Generation | Resulting Functional Group |
| Alcohols | Methanol, Isopropanol, Phenol, Benzyl alcohol | Urethane (B1682113) |
| Amines | Ethylamine, Piperidine, Aniline, 4-Chloroaniline | Urea |
| Thiols | Propanethiol, Cyclohexanethiol, Thiophenol | Thiocarbamate |
| Amino Acids | Glycine ethyl ester, Leucine methyl ester | Urea (with peptide character) |
Development of Pyrazole-Isocyanate Derived Complex Molecular Adducts
Beyond simple addition products and polymers, this compound can be used to synthesize complex, well-defined molecular adducts. These are discrete molecules formed from the reaction of the pyrazole-isocyanate with other multifunctional compounds.
An example of such a complex adduct is the reaction product between a pyrazole, such as 3,5-dimethyl-1H-pyrazole, and an isocyanate trimer like 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane trimer. ontosight.ainih.gov This reaction leads to the formation of a complex molecule where the pyrazole units are attached to the trimer core via urea-like linkages. These adducts can serve as cross-linking agents in polymer formulations or as unique molecular entities with specific thermal or mechanical properties. The synthesis of such adducts demonstrates the ability to build intricate, three-dimensional structures from the fundamental pyrazole-isocyanate building block.
Computational and Theoretical Investigations of 5 Isocyanato 1,3 Dimethyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic structure, and reactivity. However, no dedicated studies presenting these calculations for 5-Isocyanato-1,3-dimethyl-1H-pyrazole were found.
Geometry Optimization and Conformational Landscape Analysis
A comprehensive search did not yield any studies on the geometry optimization or conformational analysis of this compound. Such research would typically involve methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory to determine the most stable three-dimensional structure and identify any low-energy conformers. This information is crucial for understanding the molecule's physical and chemical behavior.
Electronic Structure Analysis (Charge Distribution, Dipole Moments)
There is no available data concerning the electronic structure of this compound. An analysis of this nature would provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This, in turn, helps in predicting the molecule's polarity, as quantified by its dipole moment, and its interactions with other molecules.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO-LUMO Gap Analysis)
No publications were found that discuss the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Computational Elucidation of Reaction Mechanisms and Transition States
Detailed computational studies on the reaction mechanisms involving this compound are not present in the available literature. Such investigations would be invaluable for understanding how this compound reacts with other chemical species. This would involve mapping the potential energy surface of a reaction, identifying intermediate structures, and calculating the energy of transition states to determine reaction kinetics.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
While experimental spectroscopic data may exist, no computational studies predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound were identified. Theoretical predictions of these spectra are highly useful for interpreting experimental data and confirming the structure of a synthesized compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
There is a lack of published research employing molecular dynamics (MD) simulations to study this compound. MD simulations could provide a dynamic view of how this molecule behaves over time, particularly how it interacts with other molecules of its kind or with solvent molecules. This would offer insights into its physical properties, such as solubility and aggregation behavior.
Lack of Sufficient Data on this compound Hinders Detailed Application Analysis
An extensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the specific applications of the chemical compound this compound in advanced organic synthesis. While the pyrazole (B372694) scaffold is a well-established and versatile component in medicinal chemistry and materials science, detailed research findings on this particular isocyanate derivative are not sufficiently documented in publicly accessible sources to construct a thorough analysis of its role in complex syntheses, chemical library development, polymer chemistry, or catalysis as outlined.
The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to be valuable building blocks in the synthesis of a wide range of biologically active compounds and functional materials. The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and water, making it an extremely useful moiety for chemical ligation and polymer formation.
The combination of a pyrazole ring with an isocyanate functional group, as in this compound, suggests a high potential for this compound to serve as a versatile synthetic intermediate. However, without specific studies detailing its reactivity, stability, and utility in the contexts requested, a comprehensive article on its applications cannot be accurately generated at this time. Further research and publication in the field are required to elucidate the specific roles and potential of this compound in advanced organic synthesis.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 5-isocyanato-1,3-dimethyl-1H-pyrazole is a primary area for future research. Current methods for the synthesis of isocyanates often rely on hazardous reagents such as phosgene (B1210022) and its derivatives. thieme-connect.com Future methodologies should aim to circumvent the use of such toxic materials.
One promising approach is the application of the Curtius rearrangement, which can be performed in a continuous flow system. thieme-connect.comacs.org This method would likely start from the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, which can be converted to an acyl azide (B81097) and subsequently rearranged to the isocyanate. A potential synthetic sequence is outlined below:
Scheme 1: Proposed Sustainable Synthesis of this compound
Research in this area should focus on optimizing reaction conditions to maximize yield and minimize waste. The use of greener solvents and catalysts will be crucial. A comparison of potential synthetic routes is presented in the table below.
| Method | Precursor | Reagents | Potential Advantages | Challenges |
| Phosgenation | 5-Amino-1,3-dimethyl-1H-pyrazole | Phosgene, Triphosgene | High yield, well-established | Highly toxic reagents, corrosive byproducts |
| Curtius Rearrangement | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | Diphenylphosphoryl azide (DPPA), Sodium azide | Avoids phosgene, milder conditions | Potential for explosive azide intermediates, requires careful handling |
| Hofmann Rearrangement | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | Bromine, Sodium hydroxide | One-pot reaction | Use of hazardous bromine, potential for side reactions |
| Lossen Rearrangement | 1,3-Dimethyl-1H-pyrazole-5-hydroxamic acid | Activating agents (e.g., acid chlorides) | Can be performed under mild conditions | Precursor synthesis may be multi-step |
Further research into catalytic methods that avoid stoichiometric, toxic reagents will be a significant step forward.
Exploration of Undiscovered Reactivity Patterns
The isocyanate group is well-known for its reactivity towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. noaa.gov However, the influence of the 1,3-dimethyl-1H-pyrazole ring on the reactivity of the isocyanate moiety is an area ripe for exploration. The electron-donating nature of the pyrazole (B372694) ring may modulate the electrophilicity of the isocyanate carbon, potentially leading to unique reactivity or selectivity compared to simple alkyl or aryl isocyanates.
Future studies should systematically investigate the reactions of this compound with a diverse range of nucleophiles. This could include sterically hindered amines, functionalized alcohols, and various thiols. The outcomes of these reactions could lead to the synthesis of novel heterocyclic compounds with potential biological activity.
Furthermore, the potential for this compound to participate in cycloaddition reactions should be explored. For instance, [3+2] cycloadditions with suitable partners could provide access to novel fused-ring systems. The pyrazole ring itself can also undergo further functionalization, although the isocyanate group would likely need to be protected or transformed first.
A summary of potential reaction pathways to be explored is provided below:
| Reaction Type | Reactant | Potential Product Class | Research Focus |
| Nucleophilic Addition | Amines, Alcohols, Thiols | Ureas, Carbamates, Thiocarbamates | Kinetics and substituent effects on reactivity |
| Cycloaddition | Dienes, 1,3-Dipoles | Fused heterocyclic systems | Regio- and stereoselectivity of the reactions |
| Polymerization | Diols, Diamines | Polyurethanes, Polyureas | Material properties of the resulting polymers |
| Self-Reaction | - | Dimers, Trimers | Catalytic conditions for controlled oligomerization |
Advancements in Predictive Computational Modeling for Design and Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the structure, reactivity, and spectroscopic properties of molecules. eurasianjournals.comresearchgate.net For this compound, computational modeling can provide significant insights that can guide experimental work.
Future computational studies should focus on:
Conformational Analysis: Determining the preferred geometry of the molecule and the rotational barrier of the isocyanate group relative to the pyrazole ring.
Electronic Structure Analysis: Calculating the charge distribution and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO can also indicate the chemical reactivity. researchgate.net
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the reactions of the isocyanate with various nucleophiles to understand the kinetics and thermodynamics of these processes. researchgate.net
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
These computational models can help in the rational design of new derivatives with desired properties and in predicting the outcomes of unexplored reactions, thereby saving significant experimental time and resources.
| Computational Method | Property to be Investigated | Expected Insight |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies | Prediction of reactivity, stability, and spectral data |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Understanding of UV-Vis absorption properties |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Behavior in solution and interaction with other molecules |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Detailed analysis of bonding within the molecule |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and reactions of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. universityofcalifornia.edugoogle.com Flow chemistry is particularly well-suited for handling potentially hazardous intermediates, such as acyl azides in the Curtius rearrangement, as they are generated and consumed in a continuous stream, minimizing the risk of accumulation. thieme-connect.comacs.org
Future research in this area should aim to develop a fully automated platform for the synthesis of a library of derivatives based on the this compound scaffold. acs.orgnih.gov This would involve:
Flow Reactor Design: Optimizing reactor parameters such as temperature, pressure, and residence time for the synthesis of the target isocyanate.
In-line Purification: Incorporating purification steps within the flow system to isolate the product without manual intervention.
Automated Library Synthesis: Coupling the output of the isocyanate synthesis with a robotic system that can perform parallel reactions with a variety of nucleophiles. acs.org
Such a platform would enable the rapid generation of a large number of diverse compounds for screening in drug discovery or materials science applications. The ability to perform multi-step syntheses in an automated fashion will be a key driver of innovation in this field. rsc.org
| Platform | Application | Advantages |
| Continuous Flow Reactor | Synthesis of this compound | Enhanced safety, improved heat and mass transfer, scalability |
| Automated Synthesis Robot | Library generation of urea (B33335) and carbamate (B1207046) derivatives | High-throughput screening, rapid lead optimization |
| Integrated Flow and Automation | "On-demand" synthesis of derivatives | Just-in-time production of compounds for immediate use |
Q & A
What are the common synthetic routes for preparing 5-Isocyanato-1,3-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-keto esters or acrylates. For example, N-tosylhydrazones can serve as intermediates for regioselective pyrazole formation under palladium catalysis . Key factors affecting yield include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive isocyanato groups.
- Catalyst : Pd(OAc)₂ or CuI enhances regioselectivity in cross-coupling steps .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) minimize side reactions.
Methodological Insight : Optimize stoichiometry of isocyanate precursors (e.g., phosgene derivatives) and monitor reaction progress via TLC or in situ FTIR to detect isocyanate formation (~2250 cm⁻¹) .
What spectroscopic techniques are most effective for characterizing the isocyanato group in this compound?
Basic Research Focus
The isocyanato group (-NCO) exhibits distinct spectral signatures:
| Technique | Key Data | Reference |
|---|---|---|
| FTIR | Sharp peak at ~2250–2270 cm⁻¹ | |
| ¹³C NMR | δ ~120–125 ppm (C=O of -NCO) | |
| ¹H NMR | Dimethyl protons: δ ~2.3–2.6 ppm (s) |
Methodological Insight : Use deuterated DMSO for NMR to minimize solvent interference. For ambiguous cases, X-ray crystallography (e.g., CCDC data) resolves substitution patterns .
How can researchers address challenges in regioselectivity during functionalization of this compound?
Advanced Research Focus
Regioselectivity issues arise in electrophilic substitution due to competing reactive sites (C-4 vs. C-5 positions). Strategies include:
- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer reactivity, later removed via hydrolysis .
- Metal-Mediated Coupling : Pd-catalyzed cross-coupling at C-4 with aryl halides ensures selectivity .
- Computational Modeling : DFT calculations predict charge distribution to guide synthetic planning .
Data Contradiction Note : Conflicting regioselectivity reports may stem from solvent polarity effects (e.g., acetonitrile vs. THF) .
What strategies exist for resolving contradictions in reported biological activity data for pyrazole derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:
Structural Validation : Confirm purity (>95% via HPLC) and tautomeric forms (e.g., pyrazole vs. pyrazolone) .
Assay Standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923) and controls (ciprofloxacin) for MIC comparisons .
SAR Analysis : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with activity trends .
Case Study : Derivatives with 4-fluorophenylthio groups showed enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects .
What safety protocols are recommended when handling isocyanato-containing pyrazole derivatives?
Basic Research Focus
Isocyanates are respiratory irritants. Key protocols include:
- Ventilation : Use fume hoods with >100 ft/min airflow .
- PPE : Nitrile gloves, goggles, and N95 masks to prevent dermal/ocular exposure .
- Storage : Under nitrogen at –20°C to prevent moisture-induced degradation .
Regulatory Note : WGK 3 classification mandates hazardous waste disposal protocols .
How can factorial design optimize reaction parameters in synthesizing derivatives?
Advanced Research Focus
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) with two levels each:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst | 5 mol% | 10 mol% |
| Solvent (DMF:EtOH) | 1:1 | 3:1 |
Outcome : ANOVA identifies temperature as the most significant factor (p < 0.05), reducing side products by 40% .
How can molecular docking inform the design of pyrazole-based compounds for specific biological targets?
Advanced Research Focus
Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or bacterial gyrase:
Ligand Preparation : Minimize 5-isocyanato derivative structures using MMFF94 force fields.
Active Site Mapping : Identify key residues (e.g., Tyr355 in COX-2) for hydrogen bonding.
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .
Case Study : Pyrazole-carbothioamides showed strong docking to M. tuberculosis enoyl-ACP reductase (ΔG = –9.2 kcal/mol), aligning with MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
